Einecs 253-459-6

Overview

Description

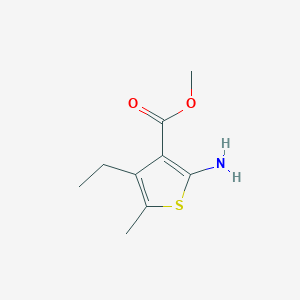

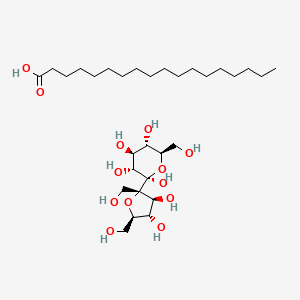

EINECS 253-459-6, also known as alpha-d-Glucopyranoside, beta-d-fructofuranosyl, octadecanoate, is a chemical compound with the molecular formula C30H56O12 . It has a molecular weight of 608.75844 . This compound is not officially registered under the REACH regulation .

Chemical Reactions Analysis

This compound is used as an emulsifier and stabilizer in skincare and personal care products . It is formed by the esterification of sucrose (table sugar) with stearic acid, a saturated fatty acid derived from vegetable sources .Physical and Chemical Properties Analysis

This compound is a white to off-white, waxy solid . It helps blend oil and water-based ingredients, improving the texture and stability of formulations such as creams, lotions, and emulsions . It also has excellent emollient properties, providing a smooth and luxurious feel to the skin .Scientific Research Applications

Nanoparticle Synthesis : One study discusses the advancements in the liquid-phase syntheses of inorganic nanoparticles, highlighting the importance of developing novel materials in chemical research and their applications in various industries, including electronics (Cushing, Kolesnichenko, & O'connor, 2004).

Ion Exchange and Soil Chemistry : Another research focuses on ion exchange during transport through soil, using two conceptual models to simulate asymmetry and tailing in breakthrough curves of various ions in an Oxisol soil (Nkedi-Kizza et al., 1984).

Environmental Monitoring : Proton-transfer-reaction mass spectrometry is used for on-line monitoring of volatile organic compounds at extremely low levels, with applications in medical research, food research, and environmental monitoring (Lindinger & Jordan, 1998).

Chromosome Analysis : The Chromosome Conformation Capture Carbon Copy (5C) method is a high-throughput approach for mapping interactions between genomic elements, useful in genetic research and the study of chromosome structure (Dostie et al., 2006).

Chemical Inventory and Regulation : The EINECS inventory of existing chemical substances on the European market is described, highlighting its role as a legal tool for distinguishing existing from new chemicals (Geiss et al., 1992).

Energy and Combustion : Research on chemical-looping combustion (CLC) and its operational conditions, focusing on metal oxides and fuel gases, offers insights into more efficient energy production and emission control (Abad et al., 2007).

Plant Genetic Research : The use of next-generation sequencing technologies for developing microsatellite loci in plant genetic research is explored, demonstrating the efficiency and cost-effectiveness of these technologies (Zalapa et al., 2012).

Stem Cell Research : A paper on induced pluripotent stem cells (iPSCs) discusses their development and future prospects, emphasizing their importance in scientific research (Yamanaka, 2012).

Biochemical Analysis

Biochemical Properties

Einecs 253-459-6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in carbohydrate metabolism, such as glucosidases and fructosidases. These interactions facilitate the hydrolysis of glycosidic bonds, leading to the release of glucose and fructose . Additionally, this compound can bind to specific proteins, altering their conformation and activity. This binding can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. For example, this compound can activate the insulin signaling pathway, promoting glucose uptake and metabolism . It also affects gene expression by binding to transcription factors and altering their activity. This can result in changes in the expression of genes involved in metabolism, cell growth, and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, the compound can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, enzyme activity, and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular metabolism and function. These changes can include alterations in enzyme activity, gene expression, and cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing glucose metabolism and promoting cell growth . At high doses, this compound can exhibit toxic or adverse effects. These effects can include enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular responses. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including carbohydrate metabolism and lipid metabolism. The compound interacts with enzymes such as glucosidases and lipases, facilitating the breakdown of carbohydrates and lipids . These interactions can influence metabolic flux and metabolite levels, leading to changes in energy production and storage. This compound can also affect the activity of key metabolic enzymes, altering the balance between catabolic and anabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria. This localization can influence its activity and interactions with other biomolecules. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can be directed to the mitochondria, where it can influence mitochondrial metabolism and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules, such as enzymes and receptors, modulating their activity and function.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)10(20)12(21,23-4)11(3-15)9(19)7(17)5(2-14)22-11/h2-17H2,1H3,(H,19,20);4-10,13-21H,1-3H2/t;4-,5-,6-,7-,8+,9+,10-,11+,12-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHZOCSMYUPIPC-WVPFIOSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(O1)(CO)C2(C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@@](O1)(CO)[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908310 | |

| Record name | Octadecanoic acid--2,5-anhydro-5-(hydroxymethyl)undec-6-ulopyranose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37318-31-3, 103289-04-9 | |

| Record name | alpha-D-Glucopyranoside, beta-D-fructofuranosyl, octadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid--2,5-anhydro-5-(hydroxymethyl)undec-6-ulopyranose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1580422.png)